molecular formula C8H7BrN2 B1283598 8-Bromo-6-methylimidazo[1,2-a]pyridine CAS No. 136117-93-6

8-Bromo-6-methylimidazo[1,2-a]pyridine

Cat. No. B1283598
M. Wt: 211.06 g/mol
InChI Key: IEXMXPBKRWDOBC-UHFFFAOYSA-N
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Description

8-Bromo-6-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds are characterized by a fused ring structure consisting of an imidazole ring and a pyridine ring. The specific compound has a bromine atom at the 8th position and a methyl group at the 6th position of the imidazo[1,2-a]pyridine core.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including those with bromo and methyl substitutions, typically involves the reaction of aminopyridines with various reagents. For instance, the synthesis of 3-aminoimidazo[1,2-a]pyridines has been achieved using ionic liquids such as 1-butyl-3-methylimidazolium bromide [bmim]Br, which simplifies the reaction workup and allows for the reuse of the ionic liquid . Although the specific synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography . Theoretical calculations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), can also be employed to understand the electronic properties and intermolecular interactions of these compounds .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including condensation, alkylation, and reactions with halogens such as bromine and iodine. The use of bromine in reactions with 2-aminopyrimidines and methyl aryl ketones has been shown to lead to the formation of bromo-substituted imidazo[1,2-a]pyrimidines . These reactions are crucial for introducing functional groups that can alter the chemical and biological properties of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, and substituents like methyl groups can affect properties like solubility, melting point, and reactivity. The specific properties of 8-Bromo-6-methylimidazo[1,2-a]pyridine would need to be determined experimentally, but insights can be gained from related compounds. For instance, the use of ionic liquids in the synthesis of 3-aminoimidazo[1,2-a]pyridines suggests that these solvents may impact the solubility and reaction conditions of similar compounds .

Scientific Research Applications

  • Antituberculosis Agents

    • Field : Medicinal Chemistry
    • Application : Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results : These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .
  • Organic Chemical Synthesis Intermediate

    • Field : Organic Chemistry
    • Application : 8-Bromo-6-chloroimidazo[1,2-a]pyridine, a compound similar to 8-Bromo-6-methylimidazo[1,2-a]pyridine, is used as an organic chemical synthesis intermediate .
  • Synthesis Under Microwave Irradiation

    • Field : Organic Chemistry
    • Application : Imidazo[1,2-a]pyridines can be synthesized under microwave irradiation .
    • Method : This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is fast, clean, high yielding, and environmentally benign .
    • Results : The method results in good to excellent yields of imidazo[1,2-a]pyridines .

Safety And Hazards

The safety information for “8-Bromo-6-methylimidazo[1,2-a]pyridine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of eye contact, rinse cautiously with water for several minutes .

Future Directions

Imidazo[1,2-a]pyridines, including “8-Bromo-6-methylimidazo[1,2-a]pyridine”, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of research .

properties

IUPAC Name

8-bromo-6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-7(9)8-10-2-3-11(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXMXPBKRWDOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568169
Record name 8-Bromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-methylimidazo[1,2-a]pyridine

CAS RN

136117-93-6
Record name 8-Bromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add chloroacetaldehyde (2.51 g, 32.08 mmol) to a solution of 2-amino-3-bromo-5-methylpyridine (2.0 g, 10.69 mmol) in acetonitrile (200 ml). Reflux the reaction for 4 hours and then cool. Filter the reaction mixture and partition the white solid between saturated aqueous sodium bicarbonate (300 ml) and ethyl acetate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate, dry over magnesium sulfate, and concentrated under reduced pressure to give the title compound as a tan solid.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JB Véron, C Enguehard-Gueiffier, R Snoeck… - Bioorganic & medicinal …, 2007 - Elsevier
The synthesis of original imidazo[1,2-a]pyridines bearing a phenethylthiomethyl side chain at the 3 position and a (hetero)aryl substituent on the 6 or 8 position, and their antiviral …
Number of citations: 31 www.sciencedirect.com
R Chen, Z Wang, L Sima, H Cheng, B Luo… - Journal of Enzyme …, 2023 - Taylor & Francis
Inhibition of PI3K pathway has become a desirable strategy for cancer treatment. In this work, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed and …
Number of citations: 1 www.tandfonline.com
M Yamanaka, K MIYAKE, S SUDA… - Chemical and …, 1991 - jstage.jst.go.jp
A series of 1, 2-dihydro-5-imidazo [1, 2-α] pyridinyl-2 (1H)-pyridonones was synthesized and evaluated for positive inotropic activity. 1, 2-Dihydro-5-imidazo [1, 2-α] pyridin-6-yl-6-methyl-…
Number of citations: 48 www.jstage.jst.go.jp
JY Kazock, C Enguehard-Gueiffier, I Théry… - Bulletin of the Chemical …, 2005 - journal.csj.jp
The purpose of this work was to complete a general study that we initiated on the influence of a 2-substitution on the reactivity of 8-haloimidazo[1,2-a]pyridines towards a Suzuki cross-…
Number of citations: 14 www.journal.csj.jp
A Gueiffier, S Mavel, M Lhassani… - Journal of Medicinal …, 1998 - ACS Publications
The synthesis of original imidazo[1,2-a]pyridines bearing a thioether side chain at the 3 position and their antiviral activity are reported. From the synthesized compounds, 4, 15, and 21 …
Number of citations: 260 pubs.acs.org
E Menhaji-Klotz, KD Hesp, AT Londregan… - Journal of Medicinal …, 2018 - ACS Publications
C–X–C chemokine receptor type 7 (CXCR7) is involved in cardiac and immune pathophysiology. We report the discovery of a novel 1,4-diazepine CXCR7 modulator, demonstrating for …
Number of citations: 19 pubs.acs.org
CH Hornung, B Hallmark, M Baumann… - Industrial & …, 2010 - ACS Publications
This paper presents process characteristics and proof of concept reactions for a newly developed microreactor system, termed the Cambridge Disc Microreactor (CDM), using plastic …
Number of citations: 44 pubs.acs.org
B Hallmark - malcolmmackley.com
This paper presents process characteristics and proof of concept reactions for a newly developed microreactor system, termed the Cambridge Disc Microreactor (CDM), using plastic …
Number of citations: 6 www.malcolmmackley.com

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